2-Isoindolinebutyramide, 1,3-dioxo-
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Overview
Description
2-Isoindolinebutyramide, 1,3-dioxo- is a chemical compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isoindolinebutyramide, 1,3-dioxo- typically involves the reaction of isoindoline derivatives with appropriate reagents under controlled conditions. One common method is the cyclization of N-acyl isoindoline derivatives using strong oxidizing agents such as potassium permanganate or nitric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Isoindolinebutyramide, 1,3-dioxo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Halogenation agents such as bromine or chlorine
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-Isoindolinebutyramide, 1,3-dioxo- has diverse applications in scientific research. It is used in the synthesis of pharmaceuticals, as a building block in organic chemistry, and in the development of new materials. Its biological activity has also been explored for potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-Isoindolinebutyramide, 1,3-dioxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Isoindolinebutyramide, 1,3-dioxo- is similar to other isoindoline derivatives, but its unique structure and reactivity set it apart. Some similar compounds include:
N-isoindoline-1,3-dione derivatives
Isoindolinebutyramide derivatives
These compounds share structural similarities but may differ in their reactivity and applications.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-10(15)6-3-7-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHGEJYFWZKPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188148 |
Source
|
Record name | 2-Isoindolinebutyramide, 1,3-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-33-4 |
Source
|
Record name | 2-Isoindolinebutyramide, 1,3-dioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isoindolinebutyramide, 1,3-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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